3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride
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Overview
Description
The compound “3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride” is a complex organic molecule. It contains a pyrazole ring attached to a piperidine ring via a single bond. The pyrazole ring is further substituted with a tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The synthesis of this compound involves multiple steps. The starting material is typically tert-butyl-4-hydroxypiperdine-1-carboxylate . The synthesis process involves the formation of an important intermediate, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .Molecular Structure Analysis
The molecular structure of this compound was confirmed by MS and 1HNMR spectrum . The compound has a molecular formula of C12H18BNO2 and an average mass of 219.088 Da .Chemical Reactions Analysis
The compound is involved in several chemical reactions. It is an important intermediate in many biologically active compounds such as crizotinib .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a melting point range of 166.0 to 170.0 °C . It is insoluble in water . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C .Scientific Research Applications
Key Intermediate in Synthesis
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride is a pivotal intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important precursor for crizotinib, a therapeutic agent used in the treatment of cancer. The synthesis process of this compound involves multiple steps starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, demonstrating the compound's utility in facilitating complex organic synthesis (Kong et al., 2016).
Advancements in Organic Synthesis
Additionally, the compound has been instrumental in advancing organic synthesis methods, such as in the optimized scale-up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling, which highlights a general methodology for accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. This underscores its significance in enabling the efficient production of medicinally relevant compounds (Bethel et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2.ClH/c1-13(2)14(3,4)20-15(19-13)11-8-17-18(10-11)12-6-5-7-16-9-12;/h8,10,12,16H,5-7,9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVWYJWIUVAJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride |
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